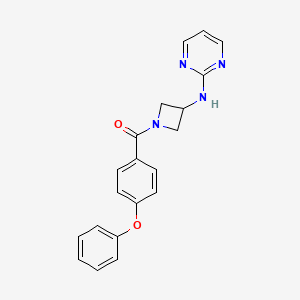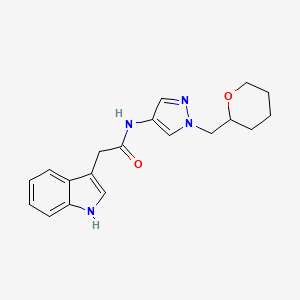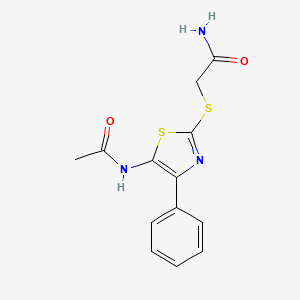![molecular formula C13H17NO2 B2789637 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one CAS No. 92040-34-1](/img/structure/B2789637.png)
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest to medicinal chemists due to the potential to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” was solved using the SHELXT-2014 program, and the non-hydrogen atoms were refined anisotropically with SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 219.28 . It is a powder at room temperature .Wirkmechanismus
The exact mechanism of action of 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone is not fully understood. However, it is believed to exert its effects through the modulation of various cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in cellular damage and disease progression. It has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone is its versatility. It can be easily synthesized and modified, which makes it a useful tool for researchers in a variety of fields. However, one of the limitations of 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone is its toxicity. It has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone. One area of interest is the development of new derivatives and analogs of the compound, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the compound's effects on different cellular pathways and disease models. Additionally, the potential use of 1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone in combination with other drugs or therapies is an area of interest for future research.
Synthesemethoden
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone can be synthesized through the reaction of 4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenylacetic acid with thionyl chloride, followed by reaction with dimethylformamide dimethylacetal. This reaction produces a ketone intermediate, which can then be reduced using sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-[4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-onelidine Ketone has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)11-4-5-13(16)12(8-11)9-14-6-2-3-7-14/h4-5,8,16H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUMKYUGLNQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride](/img/structure/B2789558.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2789565.png)
![4-[4-(Trifluoromethyl)triazol-1-yl]piperidine](/img/structure/B2789566.png)
![N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2789567.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2789572.png)


![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)
![N-[1-[1-(2-Ethylsulfanylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2789577.png)